7-Nitrobenzofuran-3-carboxylic acid

Monoamine oxidase inhibition MAO-A selectivity Neuropharmacology probe

Researchers often face uncontrolled variance when using generic nitrobenzofuran analogs. 7-Nitrobenzofuran-3-carboxylic acid (CAS 1956326-81-0) is the exact 7-nitro-3-carboxylic acid regioisomer required for position-dependent MAO-A selectivity (IC50 ~0.168 µM for 7-nitro-2-phenylbenzofuran class) and bioreductive activation (E1/2 -0.560 to -0.726 V). Its free 3-COOH enables amide/ester conjugation to fluorophores or biotin without perturbing the 7-nitro pharmacophore. This building block delivers orthogonal chemical space for library construction and novel IP generation, backed by verified purity and reliable global supply.

Molecular Formula C9H5NO5
Molecular Weight 207.14 g/mol
Cat. No. B12872577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitrobenzofuran-3-carboxylic acid
Molecular FormulaC9H5NO5
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])OC=C2C(=O)O
InChIInChI=1S/C9H5NO5/c11-9(12)6-4-15-8-5(6)2-1-3-7(8)10(13)14/h1-4H,(H,11,12)
InChIKeyHOGAQQGGBBPBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitrobenzofuran-3-carboxylic Acid Overview


7-Nitrobenzofuran-3-carboxylic acid (C9H5NO5, MW 207.14) is a nitro-substituted benzofuran-3-carboxylic acid bearing a nitro group at the 7-position of the benzofuran ring and a free carboxylic acid at the 3-position . It belongs to the class of nitrobenzofuran carboxylic acids, a family of compounds recognized since the 1970s for antibacterial, antiprotozoal, and enzyme-inhibitory properties [1][2]. Unlike the more extensively commercialized 2-carboxylic acid regioisomers (e.g., 5-nitrobenzofuran-2-carboxylic acid, CAS 10242-12-3) or 5-nitrobenzofuran-3-carboxylic acid (CAS 1169490-85-0), the 7-nitro-3-carboxylic acid arrangement represents a distinct positional isomer whose substitution pattern dictates differential electronic properties, enzyme selectivity profiles, and synthetic accessibility that cannot be replicated by its regioisomeric analogs [3][4].

Isoform Selectivity 7-Nitro position supports MAO-A preferential study context (class-level), distinct from 5-nitro MAO-B bias.
Bioreductive Activation Regioisomeric reduction potential differs from 2-nitro series, relevant for nitroreductase-dependent probe design.
Antimicrobial Screening Literature precedent for activity against nitrofurazone-resistant strains; may support resistance-breaking scaffold studies.
Library Diversification 3-Carboxylic acid scaffold orthogonal to 2-COOH series; enables distinct amide/ester derivatization geometry.

Why 7-Nitrobenzofuran-3-carboxylic Acid Cannot Be Substituted


Substituting 7-nitrobenzofuran-3-carboxylic acid with a generic nitrobenzofuran carboxylic acid—such as 5-nitrobenzofuran-2-carboxylic acid, 5-nitrobenzofuran-3-carboxylic acid, or unsubstituted benzofuran-3-carboxylic acid—introduces uncontrolled variance in at least three experimentally consequential dimensions: (1) nitro-group reduction potential, which directly influences bioreductive activation in antibacterial and cytotoxic mechanisms [1]; (2) enzyme isoform selectivity, where the 7-nitro position has been demonstrated to favor MAO-A over MAO-B in a position-dependent manner, while the 5-nitro position conversely favors MAO-B [2]; and (3) the carboxylic acid position on the furan ring, which alters both the compound's acidity and its capacity for amide/ester derivatization relative to the more common 2-carboxylic acid series [3]. These differences are intrinsic to the covalent structure and cannot be compensated for by adjusting concentration or assay conditions.

Nitro Reduction Potential

Regioisomeric nitro position shifts E1/2; 7-nitro falls in more negative range than 2-nitro, which may alter bioreductive activation profile.

MAO Isoform Selectivity Inversion

7-Nitro favors MAO-A, 5-nitro biases MAO-B. Selectivity pattern cannot be compensated by concentration adjustments alone.

Derivatization Geometry

3-COOH provides a different hydrogen-bond vector and amide/ester orientation compared to 2-COOH series; may not yield equivalent conjugates.

7-Nitrobenzofuran-3-carboxylic Acid Comparative Evidence


Nitro Position Determines MAO Isoform Selectivity

In a direct head-to-head comparison within a single 2-phenylbenzofuran series, the 7-nitro substituted compound (compound 7, 7-nitro-2-phenylbenzofuran) exhibited preferential MAO-A inhibition with an IC50 of 0.168 µM, whereas the corresponding 5-nitro substituted analog (compound 9, 2-(3-methoxyphenyl)-5-nitrobenzofuran) demonstrated preferential MAO-B inhibition with an IC50 of 0.024 µM [1]. The selectivity inversion is a consequence of nitro group positioning on the benzofuran ring and cannot be achieved by the 5-nitro or unsubstituted analogs. While this evidence is derived from 2-phenylbenzofurans rather than 3-carboxylic acid benzofurans, the electronic and steric influence of the 7-nitro group on the benzofuran core is a class-level property applicable to 7-nitrobenzofuran-3-carboxylic acid scaffolds [1].

MAO Isoform Selectivity
Class-level
7-nitro position yields MAO-A preference (IC50 0.168 µM for 2-phenyl analog); 5-nitro yields MAO-B bias (0.024 µM). Selectivity inversion.
Supports isoform-selectivity assay context; 7-nitro scaffold suitable for MAO-A probe design, not MAO-B.
Derived from 2-phenylbenzofuran series; class-level inference for 3-carboxylic acid analogs.
Monoamine oxidase inhibition MAO-A selectivity Neuropharmacology probe Structure-activity relationship

Reduction Potentials Differ by Nitro Position

Polarographic analysis reveals that the half-wave reduction potential (E1/2) of the nitro group is strongly influenced by its position on the benzofuran ring system. 2-Nitrobenzo[b]furans display E1/2 values in a narrow window of -0.450±0.04 V at pH 7, whereas regioisomeric nitrobenzo[b]furans (which include 3-, 4-, 5-, 6-, and 7-nitro substitution patterns on the benzofuran ring) exhibit significantly more negative E1/2 values ranging from -0.560 to -0.726 V [1]. The 7-nitro positional isomer falls within the more negative E1/2 cluster, indicating reduced ease of one-electron reduction compared to 2-nitro isomers. This electrochemical difference has direct biological consequences: nitrobenzofurans require enzymatic nitroreduction for antibacterial activation, and a more negative reduction potential can correlate with differential susceptibility to bacterial nitroreductases and altered toxicity profiles [2].

Nitro Reduction Potential
Class-level
Regioisomeric E1/2: -0.560 to -0.726 V vs. 2-nitro isomers: -0.450±0.04 V. Δ ≈ 0.11–0.276 V more negative.
Supports bioreductive activation context; 7-nitro may exhibit slower enzymatic reduction than 2-nitro isomers.
Polarographic data at pH 7; direct biological correlation requires validation.
Bioreductive activation Nitroreductase Electrochemical potential Antibacterial mechanism

Antibacterial Activity Including Nitrofurazone-Resistant Strains

In the foundational SAR study of nitrobenzofurans by Powers (1976), 7-nitro-2-methylbenzofuran derivatives demonstrated bacteriostatic activity against Staphylococcus aureus, with the notable advantage of retaining efficacy against strains resistant to nitrofurazone [1]. This resistance-breaking property was specifically associated with the 7-nitro substitution pattern. Separately, patent literature identifies 2-nitro-3-phenyl-7-benzofurancarboxylic acid (a compound sharing the 7-carboxylic acid motif with the target compound) as a 'typical compound' with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and antiprotozoal activity [2]. In contrast, 3-nitrobenzofuran derivatives were uniformly less active than the corresponding 2-nitrobenzofurans in antibacterial and antiparasitic assays [3], underscoring that the position of the nitro group (7-position in the homocyclic ring) is a critical determinant of biological outcome.

Antimicrobial Resistance
Class-level
7-Nitro derivatives active vs. S. aureus including nitrofurazone-resistant strains; 3-nitro analogs uniformly less active than 2-nitro class.
Supports antimicrobial screening context with resistance-breaking potential; MIC endpoint review needed.
No MIC values for exact 7-nitro-3-carboxylic acid; activity inferred from close analogs.
Antibacterial resistance Nitrofurazone-resistant strains Gram-positive activity Structure-activity relationship

Distinct Synthetic Route via β-Nitroacrylate Chemistry

A recent practical methodology for the preparation of benzofuran-3-carboxylates—including nitro-substituted variants—employs β-nitroacrylates and phenols promoted by indium trichloride under microwave irradiation to yield target compounds in good to very good yields [1]. This route provides direct access to the 3-carboxylic acid substitution pattern, which is synthetically orthogonal to the classical Friedel-Crafts or cyclodehydration routes predominantly used for benzofuran-2-carboxylic acids [2]. The 7-nitrobenzofuran-3-carboxylic acid can be further diversified via the free carboxylic acid handle (amide coupling, esterification, reduction) while retaining the 7-nitro group for bioreductive or electronic modulation. In contrast, the more common 2-carboxylic acid isomers (e.g., 5-nitrobenzofuran-2-carboxylic acid, CAS 10242-12-3) are primarily utilized as intermediates for Curtius rearrangement or Suzuki coupling partners and do not offer the same 3-position derivatization geometry .

3-Carboxylate Synthesis
Method context
β-Nitroacrylate + phenol route under microwave/InCl3 yields benzofuran-3-carboxylates; orthogonal to 2-COOH synthesis.
Supports scaffold diversification; 3-COOH geometry enables patent-relevant library design.
Yields reported as good to very good; specific data for 7-nitro derivative not isolated.
Benzofuran-3-carboxylate synthesis β-Nitroacrylate Microwave-assisted synthesis Scaffold diversification

Documented Purity and Reliable Commercial Supply

7-Nitrobenzofuran-3-carboxylic acid (CAS 1956326-81-0) is commercially available from specialty chemical suppliers at 97% purity, as verified by vendor Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation . In contrast, its closest regioisomeric analog—5-nitrobenzofuran-3-carboxylic acid (CAS 1169490-85-0)—is listed on chemical databases but with limited commercial availability and no documented biological activity data, making it less suitable as an immediate procurement alternative for assay-ready research . The 6-nitrobenzofuran-3-carboxylic acid isomer (CAS not fully validated) is minimally characterized with respect to bioactivity [1]. The 7-nitro-3-carboxylic acid compound thus represents the most accessible and analytically characterized member of the nitrobenzofuran-3-carboxylic acid positional isomer series.

Supply & Purity
Specification review
97% purity, multi-vendor availability (AKSci, Leyan); COA/SDS provided. Regioisomeric 5-nitro/6-nitro analogs poorly characterized or unavailable.
Supports procurement confidence; most reliably sourced 3-carboxylic acid nitrobenzofuran.
Vendor specifications as of current procurement cycle; verify lot-specific COA.
Research chemical procurement Purity specification Quality assurance Supply chain

7-Nitrobenzofuran-3-carboxylic Acid Applications


MAO-A-Selective Inhibitor Probes for Neurological Research

Based on the class-level evidence that 7-nitro substitution on the benzofuran scaffold confers MAO-A selectivity (7-nitro-2-phenylbenzofuran: MAO-A IC50 = 0.168 µM) while 5-nitro substitution biases toward MAO-B [1], 7-nitrobenzofuran-3-carboxylic acid serves as a key intermediate for constructing MAO-A-selective inhibitor probes. The free 3-carboxylic acid allows conjugation to fluorophores, affinity tags, or biotin via amide bond formation without perturbing the 7-nitro pharmacophore. This is not achievable with the 5-nitro-3-carboxylic acid isomer, which would be expected to produce MAO-B-biased probes.

Bioreductive Prodrug Design Based on Nitro Reduction Potential

The polarographic evidence that regioisomeric nitrobenzofurans (including the 7-nitro isomer) exhibit more negative E1/2 values (-0.560 to -0.726 V) compared to 2-nitro isomers (-0.450±0.04 V) [1] supports the use of 7-nitrobenzofuran-3-carboxylic acid as a scaffold for bioreductive prodrug design targeting hypoxic tumor environments or bacteria with specific nitroreductase profiles [2]. The reduced ease of reduction (more negative potential) may confer greater stability in oxygenated tissues while retaining activation in reducing microenvironments. The 3-carboxylic acid provides a convenient handle for attaching effector molecules.

Antimicrobial Lead Optimization for Drug-Resistant Pathogens

Given the literature precedent that 7-nitro-2-methylbenzofurans retain antibacterial activity against nitrofurazone-resistant Staphylococcus aureus strains [1], and that 2-nitro-3-phenyl-7-benzofurancarboxylic acid has demonstrated broad-spectrum antibacterial, antifungal, and antiprotozoal activity [2], 7-nitrobenzofuran-3-carboxylic acid is a logical starting scaffold for medicinal chemistry campaigns focused on overcoming existing nitroaromatic resistance mechanisms. The 3-carboxylic acid group can be derivatized to optimize pharmacokinetic properties while the 7-nitro group maintains the warhead function.

Library Diversification with 3-Carboxylic Acid Benzofurans

The recent development of efficient β-nitroacrylate-based routes to benzofuran-3-carboxylates [1] provides a practical synthetic entry to the 3-carboxylic acid series, which remains less commercially exploited than the 2-carboxylic acid analogs (e.g., 5-nitrobenzofuran-2-carboxylic acid) [2]. For compound library construction, incorporating 7-nitrobenzofuran-3-carboxylic acid as a building block allows exploration of chemical space orthogonal to the 2-carboxylic acid-dominated benzofuran libraries, increasing the likelihood of identifying novel intellectual property and unique biological hits.

Application
Selection Property
Validation Focus
MAO-A isoform probe development
Nitro-position-driven isoform selectivity context
MAO-A vs MAO-B inhibition assays; class-level selectivity verification
Bioreductive prodrug scaffold design
Regioisomeric reduction potential window
Nitroreductase activation under hypoxic model conditions
Antimicrobial lead discovery vs. resistant strains
7-Nitro substitution resistance-breaking potential
MIC against nitrofurazone-resistant S. aureus and panel
Benzofuran library diversification
3-Carboxylic acid scaffold orthogonal to 2-COOH series
Synthetic accessibility and derivatization efficiency
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